3-{5-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid -

3-{5-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid

Catalog Number: EVT-3782399
CAS Number:
Molecular Formula: C21H18BrNO4
Molecular Weight: 428.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid

Compound Description: 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid is a pyrazole derivative synthesized regiospecifically. Its structure was confirmed through single-crystal X-ray analysis. This compound extensively uses hydrogen bonding in its crystal structure.

3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid

Compound Description: 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid is another pyrazole derivative with regiospecific synthesis. Its structure was definitively determined by single-crystal X-ray analysis. Similar to the previous compound, it extensively utilizes hydrogen bonding in its crystal structure. Additionally, this compound crystallizes as a mixed solvate with dichloromethane, diethyl ether, and water. Its structure also features Br…Br interactions.

2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid

Compound Description: 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid was synthesized and analyzed using a stability-indicating RP-HPLC method. This method was validated according to ICH guidelines and used to study degradation and impurity formation of this compound under different pH conditions.

3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acids

Compound Description: A study investigated the relationship between the electronic structure and S-nitrosoglutathione reductase (GSNOR) inhibitory potency of a series of 3-[1-(4-carbamoylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acids.

5-((arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones

Compound Description: A series of 5-((arylfuran/1H-pyrrol-2-yl)methylene)-2-thioxo-3-(3-(trifluoromethyl)phenyl)thiazolidin-4-ones were designed and synthesized as HIV-1 entry inhibitors. These compounds demonstrated efficacy in inhibiting infection by laboratory-adapted and primary HIV-1 strains, blocking HIV-1 mediated cell-cell fusion, and gp41 six-helix bundle formation.

5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrol-3-carboxylic acid phenylamide

Compound Description: 5-(4-fluorophenyl)-1-[2-((2R,4R)-4-hydroxy-6-oxotetrahydropyran-2-yl)ethyl]-2-isopropyl-4-phenyl-1H-pyrrol-3-carboxylic acid phenylamide serves as a valuable intermediate compound in the synthesis of atorvastatin calcium, a drug used as a hypolipidemic and/or hypocholesterolemic agent.

4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744)

Compound Description: 4-(5-(4-chlorophenyl)-2-methyl-3-propionyl-1H-pyrrol-1-yl)benzenesulfonamide (A-867744) is a novel type II positive allosteric modulator of the α7 neuronal acetylcholine receptor. It potentiates acetylcholine-evoked currents and has shown activity at both recombinant and native α7 nAChRs.

3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid (4k) and 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid (4o)

Compound Description: Both 3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid (4k) and 3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid (4o) are G-protein-coupled receptor 40 (GPR40) agonists. They exhibited glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide 1 secretory effects. Unlike previously reported GPR40 partial agonists, they activate both the Gq and Gs signaling pathways, classifying them as GPR40 full agonists.

2,5-Bis(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a) and 2-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5c)

Compound Description: 2,5-Bis(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5a) and 2-(3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5c) are potent in vitro inhibitors of α-glucosidase. Their activity was investigated along with computational studies, including geometry optimization, orbital energy calculations, and molecular electrostatic potential (MEP) surface map analyses.

5-(((1H-pyrrol-2-yl)methylene)amino)-2-hydroxybenzoic acid (1) and 5-(((1H-indol-2-yl)methylene)amino)-2-hydroxybenzoic acid (2)

Compound Description: 5-(((1H-pyrrol-2-yl)methylene)amino)-2-hydroxybenzoic acid (1) and 5-(((1H-indol-2-yl)methylene)amino)-2-hydroxybenzoic acid (2) are Schiff base derivatives of mesalazine (5-aminosalicylic acid). These compounds were synthesized and evaluated for their antibacterial activity against gram-negative and gram-positive bacteria. Compound 1, containing a pyrrole moiety, showed promising activity against Escherichia coli.

(S/R)-2-(2-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamido)-3-(4-hydroxyphenyl)propanoic Acid

Compound Description: This compound was synthesized from L-tyrosine methyl ester and D-tyrosine ethyl ester, respectively, using 5-flurouracil-1-yl acetic acid as an intermediate. It exhibited selective antitumor activities in in vitro tests, suggesting its potential as an anti-cancer agent.

4-AMINO-4,5-DIHYDRO-1-PHENYLCYCLOPENTA[b]PYRROL-6(1H)-ONES

Compound Description: This class of compounds was synthesized through a four-step process starting from substituted anilines. The key intermediate, 3-amino-3-[(1-phenyl)pyrrol-3-yl]propionic acid, undergoes cyclization to form the final cyclopenta[b]pyrrolone structure. These molecules are of interest due to their potential pharmacological activity, particularly in the field of virology.

3-(allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid (6)

Compound Description: This compound is a Maillard reaction product generated by low-moisture heating of a mixture of glucose and S-allyl-l-cysteine. Sensory analysis revealed that this compound did not exhibit any intrinsic taste in water but demonstrated strong mouthfullness-enhancing activity (kokumi) above a certain concentration.

3-[1-(6-substi-tuted-pyridazin-3-yl)-5-(4-substituted-phenyl)-1H-pyrazol-3-yl]propanoic acid

Compound Description: A series of 3-[1-(6-substi-tuted-pyridazin-3-yl)-5-(4-substituted-phenyl)-1H-pyrazol-3-yl]propanoic acid derivatives were synthesized and evaluated for their in vitro inhibitory activity against cyclooxygenase-1/2 (COX-1/2) and 5-lipoxygenase (5-LO)-mediated LTB4 formation.

4-(5-(4-bromophenyl)-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid (DQP-1105)

Compound Description: DQP-1105 is a selective N-methyl-D-aspartate (NMDA) receptor antagonist, showing particularly potent inhibition of GluN2C- and GluN2D-containing receptors. Its mechanism of action is noncompetitive, inhibiting a pregating step without affecting the stability of the open pore conformation.

3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1), 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde (2), 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3), and 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (4)

Compound Description: These four pyrazole compounds were synthesized by condensing chalcones with hydrazine hydrate in the presence of formic acid, acetic acid, or propionic acid. Their structures were characterized using X-ray single-crystal structure determination.

Properties

Product Name

3-{5-(4-bromophenyl)-1-[4-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid

IUPAC Name

3-[5-(4-bromophenyl)-1-(4-methoxycarbonylphenyl)pyrrol-2-yl]propanoic acid

Molecular Formula

C21H18BrNO4

Molecular Weight

428.3 g/mol

InChI

InChI=1S/C21H18BrNO4/c1-27-21(26)15-4-8-17(9-5-15)23-18(11-13-20(24)25)10-12-19(23)14-2-6-16(22)7-3-14/h2-10,12H,11,13H2,1H3,(H,24,25)

InChI Key

OYAOSFAXSXBSOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=CC=C2C3=CC=C(C=C3)Br)CCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.